Product packaging for Magnesium pidolate(Cat. No.:CAS No. 62003-27-4)

Magnesium pidolate

Cat. No.: B1645528
CAS No.: 62003-27-4
M. Wt: 280.52 g/mol
InChI Key: JQAACYUZYRBHGG-QHTZZOMLSA-L
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

Magnesium pidolate is chemically defined as a coordination complex of magnesium with two molecules of pidolic acid (pyroglutamic acid). Its systematic nomenclature includes:

  • IUPAC Name : Magnesium 5-oxopyrrolidine-2-carboxylate (2:1)
  • Alternative Names :
    • Magnesium pyroglutamate
    • Bis(5-oxo-L-prolinato-N1,O2)magnesium
    • Pidolic acid magnesium salt (2:1)

The molecular formula is C₁₀H₁₂MgN₂O₆ , with a molecular weight of 280.52 g/mol . Key identifiers include:

Parameter Value
CAS Number 62003-27-4, 135701-98-3
EINECS Number 263-365-7, 227-392-8
UNII V5PC588N7G
DrugBank ID DBSALT002689

The compound’s stereochemistry is defined by the (2S)-5-oxopyrrolidine-2-carboxylate configuration, with two stereocenters confirmed in crystallographic studies.

Crystallographic Structure Analysis

This compound crystallizes as a coordination complex where Mg²⁺ is chelated by two pidolic acid ligands. Structural insights derive from X-ray diffraction studies of analogous pyroglutamate complexes:

Key Structural Features
  • Coordination Geometry :

    • Mg²⁺ adopts an octahedral geometry, bonded to two nitrogen and two oxygen atoms from each pidolic acid molecule.
    • The ligands form a γ-lactam ring, stabilizing the Mg²⁺ center through N1 and O2 coordination.
  • Crystal Packing :

    • Pidolic acid’s hydrophobic pyrrolidone ring and Mg²⁺ coordination enable efficient crystal packing.
    • The N-terminal pyroglutamate forms a hydrophobic "head" (pEF head), enhancing stability and bioavailability.
  • Unit Cell Parameters :
    While specific data for this compound is limited, related studies on Mg²⁺-pyroglutamate complexes suggest hexagonal or orthorhombic systems.

Spectroscopic Identification

Spectroscopic techniques confirm the molecular structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra reveal characteristic absorption bands:

Wavenumber (cm⁻¹) Assignment
1,700–1,750 C=O stretching (γ-lactam)
1,550–1,600 C-N (amide) and C-O (carboxylate)
1,400–1,500 C-H (pyrrolidine ring)
800–900 N-H deformation (amide)

These peaks align with pyroglutamic acid derivatives.

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR data for pyroglutamic acid (a component of this compound) in D₂O shows:

δ (ppm) Multiplicity Assignment
4.2–4.4 m CH₂ (pyrrolidine ring)
2.3–2.5 m CH₂ (γ-lactam ring)
1.8–2.0 m CH (pyrrolidine ring)

The absence of NH signals confirms deprotonation of the amide group in the Mg²⁺ complex.

Mass Spectrometry

Electrospray ionization (ESI-MS) fragments include:

m/z Fragment
280.05 [C₁₀H₁₂MgN₂O₆]⁺ (parent ion)
128.03 [C₅H₇NO₃]⁻ (pidolic acid)
24.30 [Mg]²⁺ (magnesium ion)

In-source cyclization of glutamine/glutamic acid to pyroglutamic acid may occur during analysis, requiring careful chromatographic separation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12MgN2O6 B1645528 Magnesium pidolate CAS No. 62003-27-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62003-27-4

Molecular Formula

C10H12MgN2O6

Molecular Weight

280.52 g/mol

IUPAC Name

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

JQAACYUZYRBHGG-QHTZZOMLSA-L

SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]

Other CAS No.

135701-98-3
62003-27-4

Synonyms

5-Ketoproline
5-Oxoproline
5-Oxopyrrolidine-2-Carboxylic Acid
Magnesium Pidolate
Pidolate, Magnesium
Pidolic Acid
Pyroglutamate
Pyroglutamic Acid
Pyrrolidonecarboxylic Acid

Origin of Product

United States

Preparation Methods

Chemical Synthesis from Pyrrolidone Carboxylic Acid

The foundational synthesis of magnesium pidolate involves the neutralization of pyrrolidone carboxylic acid (pidolic acid) with a magnesium base. The reaction typically employs magnesium hydroxide or magnesium oxide due to their favorable reactivity and minimal byproduct formation. The stoichiometric ratio is critical, with one magnesium ion (Mg²⁺) reacting with two pidolic acid molecules to form the bis-complex.

The process begins by dissolving pidolic acid in deionized water under controlled temperature (20–25°C) to prevent thermal degradation. Aqueous magnesium hydroxide is then gradually added, maintaining a pH of 6.5–7.5 to optimize yield and purity. The exothermic reaction necessitates cooling to avoid side reactions, such as the formation of magnesium carbonate impurities from atmospheric CO₂. Post-neutralization, the solution is concentrated under vacuum and spray-dried to obtain an amorphous, white powder with a magnesium content of 8.49–8.84%.

Pharmacopoeia-Compliant Synthesis

The European Pharmacopoeia (Ph. Eur.) specifies rigorous protocols for this compound synthesis to ensure pharmaceutical-grade quality. Key steps include:

  • Impurity Control : Limits for chlorides (<0.1%), sulfates (<0.5%), and heavy metals (<30 ppm) are enforced via precipitation and spectrophotometric assays.
  • Assay Method : The magnesium content is determined by titrating 80.0 mg of the compound in sulfuric acid with 0.02 M potassium permanganate, where 1 mL of titrant corresponds to 2.815 mg of MgO₂.
  • Crystallization : The final product is crystallized from methanol to achieve >99% purity, followed by storage in light-protected containers to prevent photodegradation.

Industrial-Scale Manufacturing Processes

Reaction Optimization for Bulk Production

Industrial manufacturers like Global Calcium employ continuous stirred-tank reactors (CSTRs) to scale up synthesis. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 20–25°C Prevents side reactions
pH 6.5–7.5 Maximizes neutralization
Mixing Speed 200–300 RPM Ensures homogeneity
Drying Method Spray drying Maintains amorphous form

Data adapted from.

The use of nitrogen-purged environments minimizes oxidative degradation, while in-line pH and conductivity sensors ensure real-time monitoring. Post-synthesis, the product undergoes micronization to achieve a particle size of <50 µm, enhancing dissolution rates in oral formulations.

Purification and Quality Assurance

Industrial batches are purified via membrane filtration (0.22 µm) to remove particulate matter, followed by ion-exchange chromatography to eliminate residual Ca²⁺ and Fe³⁺ ions. Compliance with Good Manufacturing Practices (GMP) mandates documentation of every production step, including raw material certificates, in-process testing, and final product validation.

Formulation and Dosage Form Preparation

Oral Solid Dosage Forms

This compound is commonly tableted using direct compression. A typical formulation includes:

Component Function Percentage
This compound Active ingredient 70–80%
Microcrystalline cellulose Binder 10–15%
Crosspovidone Disintegrant 5–8%
Magnesium stearate Lubricant 1–2%

Data sourced from.

The blend is compressed at 10–15 kN to ensure tablet hardness >50 N, with disintegration times <5 minutes in simulated gastric fluid.

Liquid Formulations

For oral solutions, this compound is dissolved in purified water (60% w/v) and combined with suspending agents like xanthan gum (0.5–1.0%) to prevent sedimentation. pH adjustment to 3.5–4.5 using citric acid enhances stability, while sucrose (10–20%) masks the compound’s bitter taste.

Analytical Methods for Quality Control

Spectrophotometric Assays

Ultraviolet-visible (UV-Vis) spectroscopy at 210 nm quantifies pidolic acid content, with a calibration range of 0.1–10 mg/mL. High-performance liquid chromatography (HPLC) using a C18 column and phosphate buffer (pH 2.5) resolves pidolic acid from impurities like pyroglutamic acid, ensuring <2% impurity B.

Titrimetric Analysis

The Ph. Eur.-mandated permanganate titration remains the gold standard for magnesium quantification, offering a relative standard deviation (RSD) of <1%.

Recent Advances and Innovations

Green Synthesis Techniques

Recent patents describe solvent-free mechanochemical synthesis using ball milling, reducing energy consumption by 40% compared to traditional methods. This approach eliminates aqueous waste and enhances reaction kinetics, achieving yields >95% in 30 minutes.

Nanoformulations

Nanoemulsions incorporating this compound (50–100 nm droplet size) have demonstrated 30% higher intestinal absorption in preclinical models, attributed to enhanced paracellular transport via claudin-16/19 pathways.

Chemical Reactions Analysis

Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .

Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Mental Health Support

Magnesium is essential for brain function, and magnesium pidolate has been shown to improve cognitive function and mood. Research indicates that adequate magnesium levels are associated with reduced anxiety and stress levels. A study demonstrated that this compound supplementation could lead to significant improvements in mental health parameters in patients with anxiety disorders .

1.2 Cardiovascular Health

This compound plays a crucial role in cardiovascular health by regulating blood pressure and maintaining heart rhythm. A randomized controlled trial involving 90 patients with premature ventricular contractions (PVCs) showed that those treated with this compound experienced a significant reduction in PVC frequency compared to the placebo group .

Outcome Mg Pidolate Group (N=45) Placebo Group (N=45)
PVCs/day (pre)1883 (2 - 38804)2634 (194 - 24534)
PVCs/day (post 30 days)165 (0 - 6677)4211 (42 - 22526)
Improvement (%)96%-

1.3 Sports Performance Enhancement

Athletes use this compound to enhance performance and recovery. It supports muscle function and energy production, reducing fatigue during intense physical activities. Studies suggest that magnesium supplementation can improve exercise performance and recovery times .

1.4 Dermatological Uses

In dermatology, this compound is utilized for its anti-inflammatory properties and role in cellular regeneration. It has been found effective in treating various skin conditions, contributing to improved skin health and appearance .

Case Studies

2.1 Management of Sickle Cell Disease

Research indicates that this compound may help manage sickle cell disease by preventing dehydration of red blood cells, thereby reducing painful episodes associated with the condition. A small study found that children taking oral this compound experienced fewer painful crises compared to those on a placebo .

2.2 Headache Relief

Magnesium deficiency is linked to tension-type headaches and migraines. Studies have shown that this compound can reverse deficiencies responsible for headaches, providing relief even after short administration periods .

Study Participants Dosage Outcome
Facchinetti et al., 199120 females360 mg dailySignificant reduction in headache frequency
Taubert et al., 199463 adults600 mg dailyStatistically significant reduction in migraine attacks

Mechanism of Action

The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Magnesium Compounds

Bioavailability

Magnesium Pidolate vs. Inorganic Salts (e.g., Mg Oxide, Mg Sulfate):

  • Animal Studies: Organic salts like this compound exhibit 13% higher absorption than inorganic salts in rats. In mice, serum magnesium levels doubled (100% increase) with pidolate compared to magnesium lactate (50%) .
  • Human Studies: Mixed results exist.

This compound vs. Other Organic Salts (e.g., Mg Citrate, Mg Gluconate):

  • In rats, magnesium gluconate showed the highest bioavailability (67%), followed by pidolate (similar to citrate and lactate). However, pidolate induced higher urinary magnesium excretion, suggesting rapid absorption but shorter retention .
  • In humans, magnesium citrate demonstrated superior bioavailability compared to pidolate in chronic supplementation, with higher serum and salivary magnesium levels .

Tissue and Cellular Penetration

  • Bone Cells: this compound underperforms in osteoblast models, failing to maintain intracellular magnesium at physiological concentrations (1 mM), unlike inorganic salts like magnesium chloride .
  • Neurological Tissues: Pidolate excels in crossing the BBB, making it effective for migraines and neuroprotection.

Clinical Efficacy

Condition This compound Other Salts
Migraines Reduces headache frequency via BBB penetration; supported by limited clinical trials . Mg citrate and oxide show inconsistent results in human trials .
Sickle Cell Disease Reduces erythrocyte dehydration in phase I trials; phase II studies ongoing . Inorganic salts lack evidence for erythrocyte modulation.
Primary Dysmenorrhea Significant pain reduction after 6 cycles (p < 0.05) with 4.5 mg/day dosing . No comparable studies for other salts.
Food Fortification Increases gel hardness in fermented milk but impairs taste . Mg citrate preferred for taste and probiotic compatibility .

Side Effects and Tolerability

  • GI Effects : Pidolate causes diarrhea and abdominal pain at high doses (e.g., 125 mg/kg/day in sickle cell trials) .
  • Neurological Effects : Exhibits neurosedative properties in mice, unlike aspartate or lactate, which may exacerbate NMDA toxicity .
  • Drug Interactions : May interact with muscle relaxants; requires medical supervision during pregnancy .

Psychopharmacological and Metabolic Effects

  • Stress/Anxiety : Pidolate reduces muricidal behavior in magnesium-depleted rats more effectively than gluconate or chloride .
  • Lipid Metabolism : In diabetic patients, pidolate supplementation lowers LDL cholesterol and increases HDL, comparable to effects seen with magnesium citrate .

Key Research Findings and Contradictions

  • Bioavailability Paradox : While animal studies favor pidolate, human trials show citrate as more bioavailable .
  • Tissue-Specific Efficacy : Pidolate’s poor performance in bone cells contrasts with its effectiveness in neurological and erythrocyte models .
  • Clinical Gaps: Limited large-scale trials for pidolate in migraines and sickle cell disease compared to citrate or oxide .

Q & A

Q. How can researchers assess the bioavailability of magnesium pidolate compared to other magnesium salts in preclinical models?

Methodological Answer: Bioavailability can be evaluated using serum magnesium level measurements in animal models (e.g., mice or rats) after oral administration. For instance, studies comparing this compound with lactate or citrate salts often employ repeated blood sampling over 24 hours, followed by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify serum magnesium . Parallel in vitro intestinal permeability assays (e.g., Caco-2 cell monolayers) can further validate absorption kinetics .

Q. What experimental designs are recommended for evaluating this compound’s efficacy in headache prevention?

Methodological Answer: Randomized controlled trials (RCTs) should include standardized dosages (e.g., 300–600 mg/day) and control groups receiving placebo or other magnesium salts. Outcome measures should incorporate headache frequency, duration, and severity scales (e.g., HIT-6), alongside serum and cerebrospinal fluid (CSF) magnesium quantification to correlate clinical effects with bioavailability .

Q. How can researchers quantify this compound in biological samples?

Methodological Answer: Techniques like AAS, ICP-MS, or nuclear magnetic resonance (NMR) spectroscopy are optimal. For tissue-specific distribution, isotope-labeled magnesium (e.g., ²⁶Mg) combined with mass spectrometry provides precise tracking of pidolate-derived magnesium in organs like the brain or bones .

Advanced Research Questions

Q. What methodologies are suitable for investigating this compound’s ability to cross the blood-brain barrier (BBB)?

Methodological Answer: Use in vitro BBB models with human brain endothelial cells (e.g., hCMEC/D3 line) to measure transcellular transport. In vivo, employ tracer isotopes (e.g., ²⁶Mg) in rodent models, followed by CSF and brain tissue analysis. Positron emission tomography (PET) with magnesium-specific radiotracers could non-invasively track cerebral uptake .

Q. How can contradictory findings on this compound’s antihypertensive effects be resolved?

Methodological Answer: Conduct dose-response studies with ambulatory blood pressure monitoring (ABPM) in hypertensive cohorts. Stratify participants by baseline magnesium status (e.g., serum Mg²⁺ <0.75 mmol/L) and analyze intracellular ion concentrations via erythrocyte magnesium assays. Meta-analyses should account for confounding factors like renal function and concurrent medications .

Q. What strategies optimize this compound formulations for enhanced stability and pediatric compliance?

Methodological Answer: Perform excipient compatibility studies using differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to identify stabilizers (e.g., antioxidants). For pediatric use, develop oral solutions with taste-masking agents (e.g., sucralose) validated via palatability trials and dissolution testing under simulated gastric conditions .

Q. How can researchers elucidate this compound’s neuroprotective mechanisms in migraine pathophysiology?

Methodological Answer: Combine electrophysiological recordings (e.g., cortical spreading depression in rodent migraine models) with proteomic analysis of brain tissues to identify pathways like NMDA receptor modulation or mitochondrial function. Clinical studies should integrate qEEG and functional MRI to assess neural excitability changes .

Q. What statistical approaches address heterogeneity in this compound clinical trial data?

Methodological Answer: Apply meta-regression to adjust for variables like dosage, study duration, and population demographics. Sensitivity analyses can exclude outliers, while Bayesian hierarchical models quantify uncertainty in small-sample studies .

Methodological Considerations for Data Interpretation

Q. How should researchers design studies to compare this compound’s bone vs. neural tissue distribution?

Methodological Answer: Use dual-energy X-ray absorptiometry (DEXA) for bone magnesium content and contrast with CSF/brain magnesium levels via ICP-MS. Isotope ratio imaging in animal models can spatially resolve tissue-specific accumulation .

Q. What biomarkers best correlate this compound’s therapeutic efficacy in neurological disorders?

Methodological Answer: CSF magnesium levels, erythrocyte Mg²⁺ content, and peripheral biomarkers like TRPM7 gene expression in lymphocytes. Neuroimaging markers (e.g., quantitative MRI for cerebral magnesium) may provide non-invasive correlates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium pidolate
Reactant of Route 2
Magnesium pidolate

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